N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YM 758 Phosphate is a novel compound known for its role as an If channel inhibitor. It is primarily used in the treatment of stable angina and atrial fibrillation. The compound selectively lowers the heart rate and decreases oxygen consumption by heart muscle, making it a significant cardiovascular agent .
Preparation Methods
The synthesis of YM 758 Phosphate involves several steps, including the reaction of specific organic compounds under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving piperidine derivatives and fluorobenzamide . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
YM 758 Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorobenzamide moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
YM 758 Phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of If channel inhibitors.
Biology: The compound is studied for its effects on cellular ion channels and its potential therapeutic applications.
Medicine: YM 758 Phosphate is investigated for its efficacy in treating cardiovascular diseases, particularly stable angina and atrial fibrillation.
Industry: The compound is used in the development of new cardiovascular drugs and as a standard in pharmaceutical research
Mechanism of Action
YM 758 Phosphate exerts its effects by blocking hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, also known as If channels. These channels are responsible for regulating the heart rate. By inhibiting these channels, YM 758 Phosphate reduces the heart rate and decreases oxygen consumption by the heart muscle. This action makes it effective in treating conditions like stable angina and atrial fibrillation .
Comparison with Similar Compounds
YM 758 Phosphate is unique compared to other If channel inhibitors due to its specific molecular structure and high selectivity for HCN channels. Similar compounds include:
Ivabradine: Another If channel inhibitor used for similar indications but with a different molecular structure.
Zatebradine: An older If channel inhibitor with less selectivity and more side effects compared to YM 758 Phosphate.
The uniqueness of YM 758 Phosphate lies in its high selectivity and efficacy, making it a promising candidate for further research and development in cardiovascular therapy .
Properties
IUPAC Name |
N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O4.H3O4P/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18;1-5(2,3)4/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31);(H3,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPKBNXZBIMKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC.OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FN3O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.